3-Vinyloxetan-3-ol
Overview
Description
3-Vinyloxetan-3-ol: is an organic compound characterized by a four-membered oxetane ring with a vinyl group and a hydroxyl group attached to the same carbon atom
Mechanism of Action
Target of Action
It is known that the compound is involved in reactions with aryl iodides .
Mode of Action
The mode of action of 3-Vinyloxetan-3-ol involves a domino process under dual palladium and acid catalysis . This process includes Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the oxetane by an internal hydroxyl group .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of 2,3,4-trisubstituted dihydrofurans . These are valuable heterocycles in organic synthesis .
Result of Action
The result of the action of this compound is the production of 2,3,4-trisubstituted dihydrofurans . These compounds are valuable in organic synthesis .
Action Environment
It is known that the reaction of this compound with aryl iodides occurs under dual palladium and acid catalysis
Biochemical Analysis
Biochemical Properties
3-Vinyloxetan-3-ol plays a significant role in biochemical reactions, particularly in the context of transition metal catalysis. It has been observed to undergo arylative ring expansion reactions when subjected to dual palladium and acid catalysis . This reaction involves the interaction of this compound with palladium acetate and triflic acid, leading to the formation of valuable heterocycles such as dihydrofurans . The nature of these interactions is primarily based on the electrophilic β-carbon functionalization and semi-pinacol rearrangement mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that the compound can influence cell function by participating in complex biochemical reactions. For instance, the arylative ring expansion reaction of this compound can potentially impact cell signaling pathways and gene expression by altering the structure and function of key biomolecules
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with transition metal catalysts, particularly palladium. The compound undergoes a domino process that includes Heck arylation of the alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the oxetane by an internal hydroxyl group . These steps result in the formation of dihydrofurans, which are valuable intermediates in organic synthesis . The binding interactions with palladium and the subsequent rearrangement reactions are crucial for the compound’s biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s reactivity under dual palladium and acid catalysis has been shown to be consistent, with high yields of the desired products . Long-term studies on the stability and degradation of this compound are necessary to fully understand its temporal effects on cellular function in both in vitro and in vivo settings.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s reactivity under transition metal catalysis suggests that it may influence metabolic flux and metabolite levels by participating in key biochemical reactions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo arylative ring expansion reactions suggests that it may be transported and distributed to specific cellular compartments where these reactions occur
Subcellular Localization
The subcellular localization of this compound is likely directed by targeting signals and post-translational modifications that guide the compound to specific compartments or organelles. The compound’s reactivity under dual palladium and acid catalysis indicates that it may be localized to areas within the cell where these catalytic reactions take place
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-vinyloxetan-3-ol typically involves the ring expansion of 3-vinylazetidin-3-ols. This process is catalyzed by dual palladium and acid catalysis. The reaction conditions include the use of palladium acetate, triphenylphosphine, silver trifluoroacetate, and triflic acid. The reaction proceeds through a domino process involving Heck arylation of the alkene, acid-catalyzed transposition of the allylic alcohol, and ring opening of the azetidine or oxetane by an internal hydroxyl group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Vinyloxetan-3-ol undergoes various types of chemical reactions, including:
Arylative Ring Expansion: This reaction involves the expansion of the oxetane ring to form dihydrofurans.
Oxidation and Reduction: The hydroxyl group in this compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction to form alkanes or alkenes.
Substitution Reactions: The vinyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Palladium Acetate and Triphenylphosphine: Used in arylative ring expansion reactions.
Silver Trifluoroacetate and Triflic Acid: Used as co-catalysts in ring expansion reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products:
Dihydrofurans: Formed from arylative ring expansion reactions.
Ketones and Aldehydes: Formed from oxidation reactions.
Alkanes and Alkenes: Formed from reduction reactions.
Scientific Research Applications
3-Vinyloxetan-3-ol has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds and biologically active molecules.
Catalysis: Used as a substrate in catalytic reactions to study new catalytic processes and mechanisms.
Comparison with Similar Compounds
3-Vinylazetidin-3-ol: Similar in structure but contains an azetidine ring instead of an oxetane ring.
1-Vinylcyclobutanol: Contains a cyclobutane ring and exhibits different reactivity compared to 3-vinyloxetan-3-ol.
1-Vinylcyclopropanol: Contains a cyclopropane ring and has distinct chemical properties.
Uniqueness: this compound is unique due to its four-membered oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo arylative ring expansion to form dihydrofurans is a notable feature that sets it apart from other vinyl-substituted cyclic alcohols .
Properties
IUPAC Name |
3-ethenyloxetan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-5(6)3-7-4-5/h2,6H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNICKAXISCBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703904 | |
Record name | 3-Ethenyloxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207175-07-2 | |
Record name | 3-Ethenyloxetan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60703904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethenyloxetan-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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